molecular formula C10H16O3 B099040 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol CAS No. 18927-22-5

1-(2-Furyl)-2,3-dimethyl-1,2-butanediol

Cat. No.: B099040
CAS No.: 18927-22-5
M. Wt: 184.23 g/mol
InChI Key: YJQVIFLHJBEYBL-UHFFFAOYSA-N
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Description

1-(2-Furyl)-2,3-dimethyl-1,2-butanediol is a furan-substituted chiral butanediol derivative of interest in synthetic organic chemistry. This compound features a fused diol and furan ring system, making it a potential chiral building block or intermediate for the synthesis of more complex molecules. The presence of the furyl group suggests potential applications in the development of ligands for catalysis, agrochemicals, or pharmaceuticals, given the prevalence of furan motifs in bioactive compounds. The two stereocenters also make it a candidate for studies in asymmetric synthesis. Researchers can utilize this chemical as a precursor for further functionalization or in the exploration of new synthetic methodologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18927-22-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-(furan-2-yl)-2,3-dimethylbutane-1,2-diol

InChI

InChI=1S/C10H16O3/c1-7(2)10(3,12)9(11)8-5-4-6-13-8/h4-7,9,11-12H,1-3H3

InChI Key

YJQVIFLHJBEYBL-UHFFFAOYSA-N

SMILES

CC(C)C(C)(C(C1=CC=CO1)O)O

Canonical SMILES

CC(C)C(C)(C(C1=CC=CO1)O)O

Synonyms

1-(2-Furyl)-2,3-dimethyl-1,2-butanediol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Furyl)-2,3-dimethyl-1,2-butanediol with structurally related diols and furan derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound C₉H₁₄O₃ 186.20 2,3-dimethyl groups; 1,2-diol; furyl ring Hypothetical: Chiral synthon, polymer precursor
1-(2-Furyl)-2-methyl-3-butene-1,2-diol C₉H₁₂O₃ 168.19 Conjugated double bond; 2-methyl group Intermediate in furan chemistry
3,3-Dimethyl-1,2-butanediol C₆H₁₄O₂ 118.17 Symmetric 3,3-dimethyl groups Polymerization initiator for isotactic P3HB
1-Phenylbutane-1,2-diol C₁₀H₁₄O₂ 166.22 Phenyl substituent; 1,2-diol Chiral building block in pharmaceuticals
1-(2-Furyl)-1,2-propanedione C₇H₆O₃ 138.12 1,2-diketone; furyl ring Flavor/fragrance precursor

Key Comparisons

Furyl vs. Phenyl Substituents The furyl group in this compound enhances electron density compared to phenyl analogs like 1-phenylbutane-1,2-diol . This difference may increase reactivity in electrophilic substitutions or acid-catalyzed dehydrations, as seen in furan derivatives like 5-(hydroxymethyl)-2-furaldehyde .

Methyl Group Positioning

  • The 2,3-dimethyl configuration in the target compound introduces steric hindrance near the diol moiety, which could slow nucleophilic reactions compared to 3,3-dimethyl-1,2-butanediol (symmetric methyl groups) .
  • In polymerization, (R)-3,3-dimethyl-1,2-butanediol acts as a chiral initiator for isotactic poly(3-hydroxybutyrate) (P3HB), suggesting that the target compound’s asymmetry might similarly influence polymer tacticity .

Functional Group Reactivity

  • Diketones like 1-(2-furyl)-1,2-propanedione are more reactive toward nucleophiles than diols, making them intermediates in flavor synthesis. In contrast, diols are better suited for hydrogen-bond-driven applications (e.g., crystal engineering).

Physical Properties

  • 1-(2-Furyl)-2-methyl-3-butene-1,2-diol has a boiling point of 277.7±35.0°C and density of 1.2±0.1 g/cm³. The target compound, lacking a double bond, would likely exhibit higher density and boiling point due to reduced molecular flexibility.

Research Findings and Implications

  • Synthetic Pathways : Analogous to furan derivatives formed from carbohydrate dehydration , the target compound may be synthesized via acid-catalyzed reactions of furyl-containing precursors.
  • Chiral Applications : The stereochemistry of 2,3-dimethyl groups could enable asymmetric synthesis, akin to (R)-3,3-dimethyl-1,2-butanediol in polymer chemistry .
  • Thermal Stability : Methyl groups may enhance thermal stability compared to unsaturated analogs like 1-(2-Furyl)-2-methyl-3-butene-1,2-diol, which degrade more readily at high temperatures .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The acid-catalyzed condensation of furfural derivatives with diols is a well-established method for synthesizing furyl-containing acetals and diols. For instance, the preparation of 2-(2-furyl)-1,3-dioxolane (furolane) involves reacting furfural with ethylene glycol in benzene using p-toluenesulfonic acid (p-TSC) as a catalyst, achieving yields up to 82%. Adapting this protocol, 1-(2-furyl)-2,3-dimethyl-1,2-butanediol could be synthesized via the condensation of 2-furylaldehyde with 2,3-butanediol under similar conditions.

The reaction proceeds through the formation of a hemiacetal intermediate, followed by dehydration and subsequent nucleophilic attack by the diol. The use of p-TSC (pKa ≈ 2–3) ensures optimal protonation of the carbonyl group without promoting side reactions such as furan ring opening. Alternative catalysts, including phosphoric acid (H₃PO₄) and monochloroacetic acid, have also demonstrated efficacy in analogous systems, though with moderate yields (50–70%).

Table 1: Comparative Performance of Acid Catalysts in Furyl Diol Synthesis

CatalystTemperature (°C)SolventYield (%)Reference
p-TSC (0.05 g)Reflux (80–85)Benzene82
H₃PO₄ (0.04 g)Reflux (80–85)Benzene70
Monochloroacetic acidReflux (80–85)Benzene68

Solvent and Stoichiometric Considerations

Benzene, though effective in azeotropic water removal, poses toxicity concerns. Substituting with toluene or cyclopentyl methyl ether (CPME) could enhance safety without compromising yield. A molar ratio of 1:1.2 (furfural:diol) is recommended to drive the equilibrium toward product formation, with excess diol facilitating complete conversion.

Hydrogenolysis of Furfuryl Alcohol Derivatives

Platinum-Catalyzed Hydrogenation

The hydrogenolysis of furfuryl alcohol to 1,2-pentanediol using heterogeneous platinum catalysts provides a template for reductive approaches to alkylated furyl diols. In this method, furfuryl alcohol undergoes partial hydrogenation under mild conditions (1–4 bar H₂, 3–8 hours) to yield diols with minimal byproduct formation. For this compound, a precursor such as 1-(2-furyl)-2-methyl-3-butene-1,2-diol could be hydrogenated over Pt/C or Pt-Al₂O₃ catalysts.

Table 2: Hydrogenolysis Conditions for Furfuryl Alcohol Derivatives

CatalystH₂ Pressure (bar)Temperature (°C)Yield (%)Reference
Pt/C (5 wt%)412075
Pt-Al₂O₃ (3 wt%)311068

Two-Stage Hydrogenation Process

A two-stage process may improve selectivity:

  • Initial Hydrogenation : Partial reduction of the furan ring to tetrahydrofuran (THF) derivatives.

  • Selective Hydroxylation : Introduction of hydroxyl groups via controlled oxidative conditions.
    This approach minimizes over-reduction, a common issue in furan hydrogenation, and aligns with methods described for 1-hydroxy-2-pentanone conversion.

Grignard Addition to Furan-Based Ketones

Synthesis of Methyl-Substituted Intermediates

The introduction of methyl groups to the diol backbone can be achieved through Grignard reactions. For example, reacting 2-furyl glyoxal with methylmagnesium bromide (MeMgBr) forms a tertiary alcohol intermediate, which is subsequently reduced to the diol. This method mirrors strategies employed in the synthesis of 1-(2-furyl)-2-methyl-3-butene-1,2-diol.

Reaction Scheme:

  • Grignard Addition :
    2-Furyl glyoxal+MeMgBr1-(2-furyl)-2-methyl-1,2-butanedione\text{2-Furyl glyoxal} + \text{MeMgBr} \rightarrow \text{1-(2-furyl)-2-methyl-1,2-butanedione}

  • Reduction :
    1-(2-furyl)-2-methyl-1,2-butanedione+NaBH₄This compound\text{1-(2-furyl)-2-methyl-1,2-butanedione} + \text{NaBH₄} \rightarrow \text{this compound}

Optimization of Reducing Agents

Sodium borohydride (NaBH₄) offers moderate selectivity, while catalytic hydrogenation (e.g., Pd/BaSO₄) may enhance stereochemical control. Yields for analogous reductions range from 60–75%, contingent on steric hindrance from the methyl groups.

Enzymatic and Biocatalytic Approaches

Microbial Dihydroxylation

Biocatalytic methods using engineered E. coli or S. cerevisiae strains have been explored for diol synthesis. These systems leverage cytochrome P450 enzymes to introduce hydroxyl groups regioselectively. While no direct studies on this compound exist, related work on furan dihydrodiols suggests feasible adaptation with tailored enzyme mutants.

Challenges in Biocatalysis

  • Substrate Toxicity : Furan derivatives often inhibit microbial growth, necessitating fed-batch or two-phase systems.

  • Product Inhibition : High diol concentrations (>50 mM) may reduce reaction rates.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Acid-Catalyzed Condensation : Highest yield (82%) but requires toxic solvents.

  • Hydrogenolysis : Moderate yield (75%) with potential for continuous processing.

  • Grignard Route : Lower yield (60–75%) but excellent stereochemical control .

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